5-Chloro-3-[(4-methoxyphenyl)methyl]-1,2,4-thiadiazole
Overview
Description
5-Chloro-3-[(4-methoxyphenyl)methyl]-1,2,4-thiadiazole is an organic compound with the molecular formula C10H9ClN2OS and a molecular weight of 240.71 g/mol . This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-[(4-methoxyphenyl)methyl]-1,2,4-thiadiazole typically involves the reaction of 4-methoxybenzyl chloride with thiosemicarbazide in the presence of a base, followed by cyclization with phosphorus oxychloride . The reaction conditions often include refluxing the mixture for several hours to ensure complete cyclization and formation of the thiadiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-[(4-methoxyphenyl)methyl]-1,2,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Products: Various substituted thiadiazoles depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols and other reduced derivatives.
Scientific Research Applications
5-Chloro-3-[(4-methoxyphenyl)methyl]-1,2,4-thiadiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Chloro-3-[(4-methoxyphenyl)methyl]-1,2,4-thiadiazole involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-[(4-chlorophenyl)methyl]-1,2,4-thiadiazole
- 5-Chloro-3-[(2-chlorophenyl)methyl]-1,2,4-thiadiazole
- 5-Chloro-3-(thiophen-2-ylmethyl)-1,2,4-thiadiazole
Uniqueness
5-Chloro-3-[(4-methoxyphenyl)methyl]-1,2,4-thiadiazole is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity compared to other similar compounds .
Biological Activity
5-Chloro-3-[(4-methoxyphenyl)methyl]-1,2,4-thiadiazole is a compound belonging to the thiadiazole class, known for its diverse biological activities. This compound has garnered attention in recent years due to its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial therapies. This article reviews the biological activity of this compound, synthesizing findings from various studies.
This compound can be synthesized through the cyclization of 4-methoxybenzoyl chloride with thiosemicarbazide under specific conditions, often utilizing phosphorus oxychloride as a chlorinating agent. This method yields a high-purity product suitable for biological testing .
Anticancer Activity
Numerous studies have evaluated the anticancer properties of thiadiazole derivatives. The compound has shown significant cytotoxic effects against various cancer cell lines:
- MCF-7 (breast cancer) : Exhibited an IC50 value of 0.28 µg/mL, indicating potent antiproliferative activity .
- A549 (lung cancer) : Demonstrated effective growth inhibition with an IC50 value of 0.52 µg/mL .
- MV4-11 (leukemia) : In vitro tests revealed substantial antiproliferative effects against this cell line .
The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression. For instance, compounds similar to this compound have been shown to inhibit tubulin polymerization, thereby interfering with mitotic processes in cancer cells .
Antimicrobial Activity
The antimicrobial properties of thiadiazole derivatives have also been explored. Studies indicate that these compounds exhibit activity against both bacterial and fungal strains:
- Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria, with notable activity against Staphylococcus aureus and Escherichia coli.
- Fungal Activity : Demonstrated antifungal effects against Candida albicans, suggesting potential applications in treating fungal infections .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components. The presence of the chloro and methoxy groups on the phenyl ring enhances its cytotoxic properties. Modifications in these substituents can lead to variations in potency and selectivity towards different cancer types .
Case Studies
Several case studies highlight the efficacy of thiadiazole derivatives:
- Study by Alam et al. (2011) : Investigated a series of 1,3,4-thiadiazoles showing significant growth suppression across multiple human cancer cell lines. The study emphasized the importance of substituent nature on the phenyl ring for enhancing anticancer activity .
- Research on Antimicrobial Properties : A comprehensive study demonstrated that various thiadiazole derivatives exhibited broad-spectrum antibacterial activity. The findings suggest that these compounds could serve as templates for developing new antimicrobial agents .
Data Summary
Properties
IUPAC Name |
5-chloro-3-[(4-methoxyphenyl)methyl]-1,2,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2OS/c1-14-8-4-2-7(3-5-8)6-9-12-10(11)15-13-9/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZZMAZKGHBNSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NSC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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